2,2-Dihydroxy-1-phenylethan-1-one

Membrane Transport Anion Exchange Irreversible Inhibition

Phenylglyoxal monohydrate (2,2-dihydroxy-1-phenylethanone; CAS 1075-06-5) is a hydrated α-dicarbonyl derivative of acetophenone that exists as a colorless crystalline solid, serving as a highly selective, covalent modifier of arginine residues in proteins and enzymes. It reacts specifically with the guanidino group of arginine under mild alkaline conditions (pH 7–8, 25 °C), forming a stable 2:1 adduct that is resistant to reversal under acidic conditions (pH <.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 1075-06-5
Cat. No. B089843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-phenylethan-1-one
CAS1075-06-5
Synonyms2,6-dihydroxyacetophenone
dihydroxyacetophenone
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H
InChIKeyNBIBDIKAOBCFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility(3,4-isomer) insoluble to slightly soluble in water;  (2,5-isomer) slightly soluble in water;  (3,5-isomer) soluble in water
moderately soluble (in ethanol)

Phenylglyoxal Monohydrate (CAS 1075-06-5) – A Dihydroxy Acetophenone Derivative for Selective Arginine Modification


Phenylglyoxal monohydrate (2,2-dihydroxy-1-phenylethanone; CAS 1075-06-5) is a hydrated α-dicarbonyl derivative of acetophenone that exists as a colorless crystalline solid, serving as a highly selective, covalent modifier of arginine residues in proteins and enzymes . It reacts specifically with the guanidino group of arginine under mild alkaline conditions (pH 7–8, 25 °C), forming a stable 2:1 adduct that is resistant to reversal under acidic conditions (pH < 4) [1]. This unique reactivity profile—combining aromatic π-stacking potential with α-dicarbonyl electrophilicity—distinguishes it from simpler aliphatic arginine-modifying reagents and underpins its widespread use in enzyme active-site mapping, transport mechanism studies, and the synthesis of bioactive heterocycles [2].

Why Arginine-Modifying Reagents Are Not Interchangeable: Phenylglyoxal vs. Aliphatic Dicarbonyls


Arginine-specific chemical modification is a cornerstone of protein biochemistry, yet the choice of reagent profoundly impacts experimental outcomes due to differences in reactivity, selectivity, and reversibility. Phenylglyoxal, with its aromatic phenyl substituent, exhibits a distinct kinetic and thermodynamic profile compared to commonly employed aliphatic dicarbonyls like 2,3-butanedione (biacetyl) and 1,2-cyclohexanedione [1]. Crucially, phenylglyoxal often displays a narrower reaction scope—modifying only one or a few accessible arginine residues per enzyme subunit—whereas cyclohexanedione may react with over a dozen arginines, leading to extensive, non-specific inactivation [2]. Furthermore, the reversible nature of inhibition by phenylglyoxal derivatives like 4-hydroxy-3-nitrophenylglyoxal (HNPG) contrasts sharply with the irreversible covalent adduction by the parent phenylglyoxal, directly impacting experimental design for kinetic and transport studies [3]. These documented mechanistic divergences preclude simple substitution and mandate evidence-based selection for reproducible, interpretable results.

Quantitative Differentiation of Phenylglyoxal Monohydrate: Head-to-Head Performance Data


Reversible vs. Irreversible Anion Transport Inhibition: Phenylglyoxal vs. HNPG

Phenylglyoxal induces irreversible inhibition of red blood cell anion transport (band 3), whereas its chromophoric derivative 4-hydroxy-3-nitrophenylglyoxal (HNPG) acts reversibly [1]. The IC50 for HNPG is 0.13 mM at pH 8.0 and 0.36 mM at pH 7.4, while phenylglyoxal produces covalent, non-reversible adduction under identical conditions [1].

Membrane Transport Anion Exchange Irreversible Inhibition Arginine Modification

Stoichiometry of Arginine Modification: Phenylglyoxal vs. 1,2-Cyclohexanedione

In Escherichia coli ADP-glucose synthetase, phenylglyoxal modifies only one arginine residue per enzyme subunit, yet is 50-fold more effective at inactivating the enzyme than 1,2-cyclohexanedione, which modifies at least 14 arginine residues per subunit but causes slower, less specific inactivation [1].

Allosteric Regulation Enzyme Inactivation Protein Labeling ADP-Glucose Synthetase

Comparative Enzyme Inactivation Kinetics: Phenylglyoxal vs. 2,3-Butanedione

In rabbit muscle phosphoglucose isomerase, both phenylglyoxal and 2,3-butanedione cause biphasic loss of activity; however, butanedione is approximately 6-fold more effective at inactivation under slightly alkaline conditions. Critically, butanedione exhibits higher preference for active-site arginine, whereas phenylglyoxal preferentially modifies arginine residues outside the catalytic center [1].

Enzyme Kinetics Phosphoglucose Isomerase Active-Site Labeling Reagent Selectivity

Mass Spectrometric Labeling Efficiency: Phenylglyoxal vs. 1,2-Cyclohexanedione

In tandem mass spectrometry studies of arginine-containing peptides and proteins, 1,2-cyclohexanedione (CHD) demonstrated superior labeling efficiency compared to phenylglyoxal (PG) [1]. However, phenylglyoxal offers complementary utility, particularly for reactive arginine profiling in native protein structures where its lower efficiency correlates with higher selectivity for solvent-exposed residues [1].

Proteomics Chemical Labeling Mass Spectrometry Post-Translational Modification

Saturation Kinetics and Binding Site Protection: Phenylglyoxal vs. Butanedione in Neutral Endopeptidase

Phenylglyoxal inactivates neutral endopeptidase 24.11 (enkephalinase) with saturation kinetics (Kd = 20 mM), whereas butanedione inactivation is fully protected by methionine-enkephalin substrate. Phenylglyoxal reacts at two distinct sites: one involved in substrate binding (3–5× decrease in substrate affinity) and a second site that reduces kcat by 4-fold when modified in the enzyme-substrate complex [1].

Enkephalinase Neutral Endopeptidase Substrate Protection Binding Kinetics

Cytotoxic Derivatives: Imidazole Compounds from Phenylglyoxal Exhibit Superior Activity to Cisplatin

Imidazole derivatives synthesized via two-component condensation of phenylglyoxal monohydrate with guanylhydrazones displayed cytotoxic activity exceeding that of the clinical reference agent cisplatin in multiple cancer cell lines [1]. Almost all synthesized compounds showed greater potency, positioning phenylglyoxal as a privileged building block for generating anticancer leads.

Anticancer Imidazole Synthesis Cytotoxicity Drug Discovery

Evidence-Backed Application Scenarios for Phenylglyoxal Monohydrate


Irreversible Covalent Labeling of Essential Arginine Residues in Membrane Transport Proteins

Researchers studying anion transporters (e.g., band 3, Ca²⁺-ATPase) or mitochondrial carriers should select phenylglyoxal monohydrate when irreversible, covalent modification is required. As demonstrated in erythrocyte Ca²⁺ transport (IC50 = 2.9–3.4 mM for Ca²⁺ uptake and (Ca²⁺+Mg²⁺)-ATPase [1]), phenylglyoxal produces stable adducts that withstand washing and allow post-labeling functional analysis. This contrasts with the reversible derivative HNPG, making phenylglyoxal the definitive reagent for mapping transport-essential arginine residues via covalent footprinting.

Precision Mapping of Allosteric Regulatory Arginine Residues in Enzymes

For enzymologists investigating allosteric regulation, phenylglyoxal offers unparalleled single-residue resolution. In E. coli ADP-glucose synthetase, it modifies only one arginine per subunit yet achieves 50-fold higher inactivation efficacy than the promiscuous cyclohexanedione [2]. This extreme selectivity minimizes off-target modification, enabling unambiguous assignment of arginine residues critical for allosteric effector binding and signal transduction.

Synthesis of Cytotoxic Imidazole-Based Anticancer Leads

Medicinal chemists developing novel antineoplastic agents should utilize phenylglyoxal monohydrate as a key α-dicarbonyl building block. Condensation with guanylhydrazones yields imidazole derivatives that consistently outperform cisplatin in cytotoxicity assays across lung, colon, and breast cancer cell lines [3]. This validated synthetic route provides a direct path to bioactive heterocycles with established potential for further lead optimization.

Mechanistic Dissection of Substrate Binding vs. Catalytic Turnover Roles of Arginine

Investigators seeking to discriminate between arginine residues involved in substrate recognition versus those participating in catalysis should employ phenylglyoxal. In neutral endopeptidase, it modifies two distinct arginine sites: one reducing substrate binding affinity by 3–5×, and a second reducing kcat by 4-fold when modified in the enzyme-substrate complex [4]. No other arginine-specific reagent provides this dual-site kinetic resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dihydroxy-1-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.